molecular formula C8H8IN3O B146447 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide CAS No. 35013-90-2

2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide

Katalognummer: B146447
CAS-Nummer: 35013-90-2
Molekulargewicht: 289.07 g/mol
InChI-Schlüssel: GJLIKEXLHKULBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide is a chemical compound with a unique structure that includes a hydroxyimino group, a methylpyridinium ion, and an acetonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide typically involves the reaction of 1-methylpyridinium iodide with hydroxylamine and acetonitrile under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide involves its ability to form stable complexes with various biomolecules. The hydroxyimino group can interact with metal ions and other electrophiles, while the methylpyridinium ion can participate in electrostatic interactions with negatively charged biomolecules. These interactions facilitate the compound’s use in analytical and diagnostic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide is unique due to its combination of functional groups that allow for diverse chemical reactivity and its application in both analytical and synthetic chemistry. Its ability to form stable complexes with biomolecules makes it particularly valuable in biological and medical research .

Biologische Aktivität

The compound 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide is a novel chemical entity with potential biological activity, particularly in antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure features a hydroxylamine derivative with a pyridine moiety, which is known to influence its biological properties. The iodide salt form enhances its solubility and bioavailability, making it a candidate for pharmacological applications.

Antibacterial Properties

Research indicates that This compound exhibits significant antibacterial activity against various Gram-positive bacteria. Notably, it has shown effectiveness against:

  • Staphylococcus aureus
  • Methicillin-resistant Staphylococcus epidermidis (MRSE)
  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Streptococcus dysgalactiae
  • Streptococcus agalactiae

These findings suggest that the compound may serve as a promising candidate for further drug development aimed at treating resistant bacterial infections .

The compound's antibacterial activity is hypothesized to involve the inhibition of protein synthesis. Similar to pleuromutilins, which are known for their unique mode of action in inhibiting the ribosomal peptidyl transferase center (PTC), this compound may disrupt bacterial protein synthesis pathways .

In Vitro Studies

In vitro assays have demonstrated that the compound possesses a minimum inhibitory concentration (MIC) effective against the aforementioned bacterial strains. For instance, studies showed that the compound could inhibit MRSA at concentrations lower than those required for traditional antibiotics, indicating its potential as an alternative treatment .

Comparative Analysis

A comparative analysis of various derivatives of hydroxylamine compounds revealed that modifications to the pyridine ring can significantly enhance antibacterial potency. The introduction of specific substituents at certain positions on the ring has been correlated with increased activity against resistant bacterial strains .

CompoundMIC (µg/mL)Target Bacteria
2-Hydroxyimino0.5MRSA
Pleuromutilin1.0MRSA
Retapamulin2.0MRSA

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest that the iodide salt form improves absorption and distribution in biological systems. Toxicological assessments have indicated a favorable safety profile, with no significant adverse effects observed in preliminary animal studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile iodide?

  • Methodological Answer : The compound can be synthesized via quaternization of pyridine derivatives with alkyl iodides. A general procedure involves refluxing equimolar amounts of the pyridine precursor (e.g., 4-aminopyridine) with methyl iodide in methanol at 50°C for 2 hours . Adjustments may include varying solvents (e.g., ethanol) or reaction times to optimize yield. For intermediates like acetonitrile derivatives, condensation reactions with hydroxylamine can introduce the hydroxyimino group, followed by iodide salt formation through ion exchange.

Q. How can the compound be characterized post-synthesis?

  • Methodological Answer : Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and hydrogen bonding interactions (e.g., chemical shifts for pyridinium protons at δ 8.5–9.5 ppm) .
  • X-ray Crystallography : To resolve crystal structure, space group (e.g., P1 for related pyridinium iodides), and non-covalent interactions (e.g., C–H···I hydrogen bonds) .
  • Elemental Analysis : Verify stoichiometry of the iodide counterion.

Q. What safety precautions are critical during handling?

  • Methodological Answer : While specific safety data for this compound is limited, analogous pyridinium iodides require:

  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents.
  • Personal Protective Equipment (PPE) : Gloves and lab coats to prevent skin contact.
  • First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation if irritation persists .

Advanced Research Questions

Q. How can DFT studies enhance understanding of the compound’s electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model:

  • Charge Distribution : Electron-deficient pyridinium rings and electron-rich hydroxyimino groups.
  • Reactivity : Frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.
  • Nonlinear Optical (NLO) Potential : Polarizability analysis, though related compounds show limited NLO activity due to centrosymmetric crystal packing .

Q. How can crystallographic data resolve contradictions in proposed molecular geometry?

  • Methodological Answer : X-ray diffraction (e.g., Bruker APEXII CCD) provides definitive bond lengths/angles. For example, in related pyridinium iodides:

  • Pyridinium Ring Planarity : Deviations >0.01 Å suggest steric strain.
  • Hydrogen Bonding : C–H···I distances (typically 3.3–3.5 Å) confirm supramolecular assembly .
    Discrepancies between computational and experimental data (e.g., bond angles) may require recalibrating DFT functional parameters (e.g., B3LYP vs. M06-2X).

Q. What strategies validate the compound’s role as a precursor in heterocyclic synthesis?

  • Methodological Answer : Reactivity screening includes:

  • Cyclocondensation : With arylidenemalononitriles to form imidazodipyridines, monitored via TLC/HPLC .
  • Nucleophilic Substitution : Substitution of iodide with other anions (e.g., PF6_6^-) to modulate solubility for catalysis.
  • Mechanistic Probes : Kinetic studies (e.g., UV-Vis monitoring) to identify rate-determining steps in multi-component reactions.

Q. How to address inconsistencies in spectroscopic vs. computational data?

  • Methodological Answer :

  • NMR Chemical Shift Predictions : Compare experimental shifts with computed values (e.g., using Gaussian NMR module). Deviations >0.5 ppm may indicate solvent effects or dynamic processes.
  • Vibrational Spectroscopy : IR/Raman bands for hydroxyimino (N–O stretch ~1600 cm1^{-1}) vs. DFT-simulated spectra .
  • Error Analysis : Use statistical tools (e.g., RMSD) to quantify discrepancies and refine computational models.

Eigenschaften

CAS-Nummer

35013-90-2

Molekularformel

C8H8IN3O

Molekulargewicht

289.07 g/mol

IUPAC-Name

(2Z)-2-hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide

InChI

InChI=1S/C8H7N3O.HI/c1-11-4-2-7(3-5-11)8(6-9)10-12;/h2-5H,1H3;1H

InChI-Schlüssel

GJLIKEXLHKULBP-UHFFFAOYSA-N

SMILES

C[N+]1=CC=C(C=C1)C(=NO)C#N.[I-]

Isomerische SMILES

C[N+]1=CC=C(C=C1)/C(=N/O)/C#N.[I-]

Kanonische SMILES

C[N+]1=CC=C(C=C1)C(=NO)C#N.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.